molecular formula C9H17N3 B11809234 (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine

(1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B11809234
M. Wt: 167.25 g/mol
InChI Key: RJISRATUPSATGS-UHFFFAOYSA-N
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Description

(1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine: is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the condensation of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine with formaldehyde or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methanamine group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed:

    Oxidation: Oxides or hydroxides of the original compound.

    Reduction: Reduced forms of the compound with fewer oxygen atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various pyrazole derivatives, which are of interest due to their diverse chemical properties.

Biology: In biological research, (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications. Pyrazole derivatives are found in several pharmaceutical agents, and this compound could serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and resins. Its unique structure allows for the creation of materials with desirable mechanical and chemical properties.

Mechanism of Action

The mechanism of action of (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

    (3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine): A precursor in the synthesis of (1-(tert-Butyl)-3-methyl-1H-pyrazol-4-yl)methanamine.

    (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine):

Uniqueness: this compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its tert-butyl and methanamine groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

(1-tert-butyl-3-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C9H17N3/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5,10H2,1-4H3

InChI Key

RJISRATUPSATGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C(C)(C)C

Origin of Product

United States

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